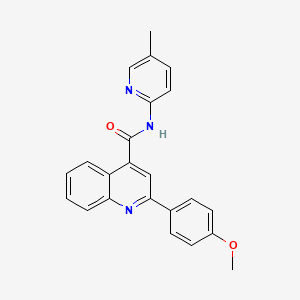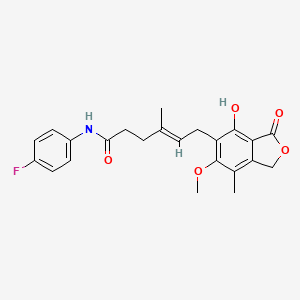![molecular formula C19H21N3O4 B11003589 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11003589.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features a benzodioxin ring fused with a cycloheptapyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Cycloheptapyridazinone Core: This involves the condensation of a suitable diketone with hydrazine derivatives, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin ring with the cycloheptapyridazinone core via an acetamide linkage. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the cycloheptapyridazinone structure, potentially leading to alcohol derivatives.
Substitution: The acetamide linkage and aromatic rings can undergo various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in the treatment of neurological disorders or cancers.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The benzodioxin ring could facilitate binding to hydrophobic pockets, while the cycloheptapyridazinone core might interact with specific amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: can be compared with other benzodioxin derivatives and cycloheptapyridazinone compounds.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and its derivatives.
Cycloheptapyridazinone Compounds: Similar structures with variations in the substituents on the cycloheptapyridazinone ring.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer unique biological activities not seen in other similar compounds. This makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3O4/c23-18(20-14-6-7-16-17(11-14)26-9-8-25-16)12-22-19(24)10-13-4-2-1-3-5-15(13)21-22/h6-7,10-11H,1-5,8-9,12H2,(H,20,23) |
InChI Key |
CYXJRWCACVDFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine](/img/structure/B11003507.png)

![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11003523.png)
![2-(5-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003531.png)
![[4-chloro-3-(1H-pyrrol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11003543.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11003563.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11003570.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11003573.png)
![N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide](/img/structure/B11003577.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(acetylamino)phenyl]acetamide](/img/structure/B11003588.png)
![Methyl 4-[({[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11003598.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11003600.png)
![methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11003602.png)

